Dicyclohexylamine benzoate
Description
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Structure
2D Structure
Properties
IUPAC Name |
benzoic acid;N-cyclohexylcyclohexanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C7H6O2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;8-7(9)6-4-2-1-3-5-6/h11-13H,1-10H2;1-5H,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNPHOLOYSXYNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073140 | |
| Record name | Benzoic acid dicyclohexylamine salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22355-34-6 | |
| Record name | Benzoic acid, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22355-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022355346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid dicyclohexylamine salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, compound with dicyclohexylamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.832 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Historical Context and Evolution of Research on Amine Benzoate Salts
The study of amine benzoate (B1203000) salts is intrinsically linked to the broader history of corrosion inhibitors. The concept of using volatile compounds to protect metals from corrosion began to take shape in the early 20th century, with early research identifying the protective properties of certain amines. corrolesseastern.co.uktranshield-usa.commfa.org These compounds could vaporize and form a protective layer on metal surfaces. corrolesseastern.co.uk
The commercial application of such volatile corrosion inhibitors (VCIs) gained significant momentum in the mid-20th century, particularly during the 1940s and 1950s. corrolesseastern.co.ukboselon.com A pivotal moment in this field was the patenting of dicyclohexylammonium (B1228976) nitrite (B80452) (DICHAN) by Shell, which was extensively used by the U.S. military to protect metallic components. boselon.comwikipedia.org This era marked a shift towards more effective and less hazardous corrosion prevention methods. transhield-usa.com
Within this context, research expanded to include a variety of amine salts. Amine benzoates, formed from the reaction of an amine with benzoic acid, emerged as a notable class of corrosion inhibitors. onepetro.org Specifically, dicyclohexylamine (B1670486) benzoate is recognized as an effective organic benzoate for protecting steel. ampp.org The evolution of VCI technology saw the incorporation of these inhibitors into various forms, such as powders, papers, and films, to provide versatile and long-lasting protection for metals during storage and transport. boselon.comwikipedia.org The development of these materials was driven by the need to find more sophisticated and tailored solutions for different metals and environmental conditions. corrolesseastern.co.uk
Significance of Dicyclohexylamine Benzoate in Modern Chemistry and Materials Science
Dicyclohexylamine (B1670486) benzoate (B1203000) holds a significant position in contemporary chemistry and materials science due to its versatile properties and applications. Its primary and most widely recognized application is as a corrosion inhibitor. chemicalbook.comatamankimya.com It is particularly effective for protecting ferrous metals from atmospheric corrosion. chemicalbook.com The compound functions by forming a thin, protective film on the metal surface, which acts as a barrier against corrosive elements. corrolesseastern.co.uk This makes it a valuable component in industrial coatings, metalworking fluids, and as an additive in adhesives. chemicalbook.comatamankimya.com
Beyond corrosion inhibition, dicyclohexylamine benzoate serves as an important intermediate in organic synthesis. chemicalbook.comatamanchemicals.com It is utilized in the production of various other chemicals and materials. For instance, dicyclohexylamine itself, a precursor to the benzoate salt, is used in the manufacturing of rubber chemicals, such as vulcanization accelerators and antioxidants, which improve the durability and performance of rubber products. atamankimya.comwikipedia.org
The unique combination of properties derived from both the dicyclohexylamine and benzoic acid moieties allows it to be a multifunctional additive in various industrial applications. chemicalbook.com
Scope and Research Objectives of Dicyclohexylamine Benzoate Investigations
Direct Neutralization Synthesis of this compound
The most straightforward method for preparing this compound is through the direct acid-base neutralization reaction between dicyclohexylamine and benzoic acid. smolecule.com This reaction involves the transfer of a proton from the carboxylic acid to the amine, forming an ammonium-carboxylate salt. The reaction is typically exothermic as it forms a stable salt from an acid and a base. atamankimya.com
Acid-Base Reaction Kinetics and Thermodynamics
The formation of this compound is a thermodynamically favorable process, driven by the significant difference in acidity and basicity between the reactants. Dicyclohexylamine is a moderately strong organic base, while benzoic acid is a weak acid. The equilibrium of the reaction heavily favors the formation of the salt product.
The favorability of this proton transfer can be understood by comparing the pKa values of the species involved. The pKa of the conjugate acid of dicyclohexylamine (the dicyclohexylammonium (B1228976) ion) is approximately 10.4, indicating that dicyclohexylamine is a relatively strong base. oecd.orggriffith.edu.au Benzoic acid has a pKa of about 4.2. rsc.org In an acid-base reaction, the equilibrium lies on the side of the weaker acid and weaker base. Since the dicyclohexylammonium ion (pKa ~10.4) is a much weaker acid than benzoic acid (pKa ~4.2), the reaction proceeds essentially to completion. longdom.org
The kinetics of the reaction, or how fast the salt forms, are typically rapid as it is a simple proton transfer. The reaction rate is primarily influenced by factors such as temperature, solvent, and the concentration of reactants.
Table 1: Thermodynamic Parameters for this compound Formation
| Compound | Role | pKa | Conjugate Species | pKa of Conjugate | Thermodynamic Driving Force |
| Benzoic Acid | Acid | ~4.2 | Benzoate Anion | - | Proton Donor |
| Dicyclohexylamine | Base | ~10.4 (of conjugate acid) | Dicyclohexylammonium Cation | ~10.4 | Proton Acceptor |
| Reaction | Neutralization | Highly Favorable (ΔpKa ≈ 6.2) |
Note: Data compiled from sources oecd.orggriffith.edu.aursc.org.
Solvent Effects on Reaction Yield and Purity
The choice of solvent is critical in the synthesis of this compound as it affects reactant solubility, reaction rate, and the ease of product isolation and purification. researchgate.net Since the product is an ionic salt, a solvent that can support charged species is often beneficial. However, the reactants themselves have limited solubility in water. wikipedia.org
Polar solvents are generally preferred because they can dissolve the reactants and stabilize the ionic product. rsc.org Protic solvents like ethanol (B145695) can participate in hydrogen bonding and effectively solvate both the ammonium (B1175870) cation and the benzoate anion. Aprotic polar solvents can also be used. The rate of reaction can be accelerated by heating the mixture, often to the reflux temperature of the chosen solvent. smolecule.com The purity of the final product is often enhanced through recrystallization, where the crude salt is dissolved in a hot solvent or solvent mixture and allowed to cool, causing the purified product to crystallize while impurities remain in solution. nih.gov
Table 2: Influence of Solvents on this compound Synthesis
| Solvent Class | Example(s) | Key Properties | Expected Effect on Synthesis |
| Polar Protic | Ethanol, Methanol | High polarity, hydrogen-bond donor | Good solubility for reactants and product; facilitates proton transfer. Often used for reaction and subsequent recrystallization. smolecule.comrsc.org |
| Polar Aprotic | Dichloromethane, Tetrahydrofuran (THF) | Moderate to high polarity, not a hydrogen-bond donor | Can dissolve reactants; may be used when avoiding protic solvent interaction is necessary. nih.govresearchgate.net |
| Nonpolar | Toluene, Hexane | Low polarity | Poor solubility for the ionic product, which may cause it to precipitate out of solution, potentially simplifying isolation but risking impurity inclusion. |
Optimization of Reaction Conditions for Industrial and Laboratory Scale
Laboratory Scale: In a laboratory setting, the synthesis is typically performed as a batch process. Equimolar amounts of dicyclohexylamine and benzoic acid are dissolved in a suitable solvent, such as ethanol, in a flask. The mixture may be heated to ensure the reaction goes to completion and then cooled to crystallize the product. The solid this compound is then collected by filtration, washed with a cold solvent to remove residual impurities, and dried.
Industrial Scale: For industrial production, efficiency, cost, and throughput are paramount. While batch processing is still used, continuous flow reactors may be implemented to improve heat management and reduce downtime. smolecule.com The choice of solvent is critical, balancing reaction efficiency with the cost of solvent recovery and disposal. Optimization involves precise control over temperature and reactant stoichiometry to maximize yield and purity, minimizing the need for extensive downstream purification steps. The physical form of the crystalline product, influenced by reaction and crystallization conditions, can also be an important parameter. google.com
Precursor Synthesis: Advanced Methodologies for Dicyclohexylamine Production
Dicyclohexylamine is a crucial intermediate chemical, and its efficient production is key to the synthesis of its derivatives. atamankimya.comoecd.org The primary industrial routes involve the catalytic modification of aniline (B41778) or cyclohexanone (B45756).
Catalytic Hydrogenation of Aromatic Amines to Dicyclohexylamine
A common method for producing dicyclohexylamine is the catalytic hydrogenation of aniline (phenylamine). wikipedia.orgchemicalbook.com This process involves the reduction of the aromatic ring of aniline to a cyclohexane (B81311) ring under hydrogen pressure.
The reaction is typically carried out using catalysts based on noble metals such as ruthenium (Ru) or palladium (Pd). wikipedia.orgatamanchemicals.com However, this process can yield a mixture of cyclohexylamine (B46788) and dicyclohexylamine, with the former often being the major product. wikipedia.orgatamanchemicals.com The selectivity towards dicyclohexylamine can be influenced by the catalyst support and reaction conditions. For instance, using supports like niobic acid has been reported to improve the yield of dicyclohexylamine. wikipedia.orgatamanchemicals.com Another advanced strategy involves the pressure hydrogenation of diphenylamine (B1679370) using a ruthenium catalyst. atamankimya.comwikipedia.org Recent research has also shown that using a bifunctional Pd/MIL-101 catalyst in an apolar solvent like n-hexane can achieve a surprisingly high selectivity of 99.1% for dicyclohexylamine from the hydrogenation of nitrobenzene. acs.org
Table 3: Catalytic Systems for Dicyclohexylamine Synthesis via Aniline Hydrogenation
| Catalyst System | Reactant | Conditions | Key Findings | Reference(s) |
| Ruthenium (Ru) and/or Palladium (Pd) | Aniline | Elevated pressure and temperature | Produces a mixture, often with cyclohexylamine as the major product. | wikipedia.orgrsc.org |
| Ru/CNT modified with LiOH | Toluidine (Aniline derivative) | Not specified | LiOH modification significantly improves selectivity to the primary amine by reducing support acidity. | researchgate.net |
| Co-based with Na₂CO₃ promoter | Aniline | Vapor phase | Na₂CO₃ promoter enhances selectivity to cyclohexylamine and inhibits the formation of dicyclohexylamine. | icm.edu.pl |
| Pd/MIL-101 | Nitrobenzene | n-Hexane solvent, 100°C, 3 MPa H₂ | Achieves 99.1% selectivity to dicyclohexylamine by controlling solvent polarity. | acs.org |
| Ruthenium (Ru) | Diphenylamine | High pressure | An alternative route to directly form dicyclohexylamine. | wikipedia.orgsmolecule.com |
Reductive Amination Strategies for Dicyclohexylamine Synthesis
Reductive amination is another major industrial pathway to dicyclohexylamine. atamankimya.comwikipedia.org This method typically starts with cyclohexanone, which reacts with an amine source in the presence of a reducing agent (hydrogen gas) and a catalyst.
The reaction proceeds through a multi-step mechanism. koreascience.krresearchgate.net First, cyclohexanone reacts with an amine (either ammonia (B1221849) or cyclohexylamine) to form an imine or enamine intermediate. This intermediate is then hydrogenated by the catalyst to form the final amine product. koreascience.kr When ammonia is used, cyclohexylamine is formed first, which can then react with another molecule of cyclohexanone to ultimately yield dicyclohexylamine. koreascience.kr
This process is generally conducted at high temperatures (150–350 °C) and pressures (18–200 atm) using metal catalysts like palladium, often on a carbon support (Pd/C). atamankimya.comwikipedia.orgprocurementresource.com The reaction of cyclohexanone directly with cyclohexylamine in the presence of a Pd/C catalyst is also an effective method. wikipedia.org
Table 4: Conditions for Reductive Amination for Dicyclohexylamine Synthesis
| Carbonyl Source | Amine Source | Catalyst | Temperature | Pressure | Key Features | Reference(s) |
| Cyclohexanone | Ammonia | Metal Catalysts | 150–350 °C | 18–200 atm | Forms cyclohexylamine, which can further react to form dicyclohexylamine. | procurementresource.com |
| Cyclohexanone | Cyclohexylamine | Pd/C | Not specified | ~4 mm Hg H₂ | A direct route to dicyclohexylamine from its precursors. | atamankimya.comwikipedia.org |
| Cyclohexanone | Ammonia | Cu-Cr-La/γ-Al₂O₃ | ~180 °C | 3.0 MPa H₂ | Methanol as solvent and use of molecular sieves improves selectivity by removing water. | koreascience.krkoreascience.kr |
| Phenol (B47542) | Cyclohexylamine | Pd/C, Rh/C | 80–160 °C | 0–2.5 bar H₂ | Reductive amination of phenol proceeds via a cyclohexanone intermediate. | csic.es |
Comparative Analysis of this compound Preparation Efficiency and Purity
The synthesis of this compound, primarily achieved through the acid-base reaction of dicyclohexylamine and benzoic acid, can be optimized for efficiency and purity by carefully selecting the reaction conditions. smolecule.com Key factors influencing the outcome of the synthesis include the choice of solvent, reaction temperature, and the use of catalysts. The analysis of these parameters reveals a trade-off between reaction speed, yield, and the purity of the final product.
The direct reaction between dicyclohexylamine and benzoic acid represents the most straightforward pathway to obtaining this compound. smolecule.com However, the efficiency and purity of this method can be significantly enhanced through solvent-assisted techniques. Polar aprotic solvents, such as ethanol and methanol, are often favored because they can effectively dissolve both the amine and the carboxylic acid, which facilitates proton transfer and accelerates the formation of the salt. smolecule.com
A common laboratory and industrial preparation method involves dissolving benzoic acid in hot ethanol, followed by the addition of a stoichiometric quantity of dicyclohexylamine. drdo.gov.in The subsequent cooling of the solution allows for the crystallization of this compound, which is an effective purification step. drdo.gov.in Reaction rates are notably dependent on temperature, with reflux conditions, typically between 60-80°C, used to speed up the salt formation process. smolecule.com
While the fundamental reaction does not strictly require a catalyst, advanced methodologies have explored catalytic systems to further improve yield and purity. smolecule.com Heterogeneous catalysts, for instance, can offer high surface areas and active sites that promote the reaction while minimizing side reactions, such as oxidative degradation. smolecule.com This approach not only enhances the selectivity towards the desired product but also simplifies the purification process. smolecule.com
The selection of a specific synthetic methodology is often guided by the desired scale of production, required purity, and economic considerations. Solvent-based methods followed by crystallization generally offer a reliable route to high-purity this compound, while catalyst-assisted syntheses may provide higher efficiency for large-scale industrial production.
Below is a comparative analysis of different preparation methodologies based on key performance indicators.
Interactive Table: Comparative Analysis of this compound Synthesis Methods
| Methodology | Key Parameters | Expected Efficiency | Expected Purity | Remarks |
| Solvent-Free Direct Reaction | Reactants: Dicyclohexylamine, Benzoic Acid. Temperature: Elevated to melt reactants. | Moderate | Moderate to Low | Simple and atom-economical, but may result in incomplete reaction and requires significant purification. Potential for thermal degradation if temperatures are too high. |
| Solvent-Assisted Synthesis | Solvents: Ethanol, Methanol. smolecule.com Temperature: Reflux (60-80°C). smolecule.com | High | High | The use of a solvent enhances reactant solubility and facilitates the reaction. smolecule.com Purity is significantly improved through crystallization upon cooling. drdo.gov.in This is a widely used and reliable method. |
| Catalytic Synthesis | Catalyst: e.g., Heterogeneous catalysts like ZnAlMCM-41. smolecule.com Solvent: Appropriate organic solvent. | Potentially Very High | Very High | Catalysts can increase reaction rates and selectivity, reducing the formation of by-products and simplifying purification. smolecule.com This method is promising for scalable and efficient industrial production. |
Acid-Base Equilibrium and Proton Transfer Reactions
The formation of this compound is a classic acid-base neutralization reaction where the lone pair of electrons on the nitrogen atom of dicyclohexylamine, a strong organic base, accepts a proton from the hydroxyl group of benzoic acid. smolecule.comnoaa.govatamankimya.com This proton transfer results in the formation of the dicyclohexylammonium cation and the benzoate anion, held together by ionic forces.
Dicyclohexylamine is a strong base, with a reported pKa value of 10.39 to 11.25. oecd.orguv.mx Consequently, in aqueous solutions, this compound, as a salt of a strong base and a weak acid, will produce a mildly alkaline solution due to the hydrolysis of the benzoate ion. atamanchemicals.com The equilibrium can be shifted based on the reaction conditions. In the presence of a stronger acid, benzoic acid can be displaced from the salt. Conversely, the addition of a stronger base can deprotonate the dicyclohexylammonium cation.
The synthesis of the salt can be performed by directly mixing the amine and acid, often in a solvent like ethanol, which facilitates the proton transfer process. smolecule.com The equilibrium is central to its function as a volatile corrosion inhibitor, where the salt is understood to dissociate in the presence of moisture, allowing the individual amine and acid components to volatilize. cortecvci.comthreebond-europe.com
Oxidation Reactions of the Dicyclohexylamine Moiety
The dicyclohexylamine portion of the salt is susceptible to oxidation. Dicyclohexylamine is known to react with various oxidizing agents. noaa.govatamankimya.com Research into its oxidation reveals several potential pathways and products, particularly under thermal or photo-oxidative stress.
A key reaction is the non-catalysed, low-temperature oxidative dehydrogenation of dicyclohexylamine by air, which yields N-cyclohexylidenecyclohexanamine, an imine. researchgate.net This reaction is a concern during the storage of dicyclohexylamine, as the imine is an undesirable impurity. researchgate.net The presence of water has been found to significantly accelerate the rate of this oxidative dehydrogenation. researchgate.net The imine product can undergo subsequent hydrolysis to form cyclohexanone and cyclohexylamine. researchgate.net
Photo-oxidation of dicyclohexylamine in various solvents leads to a range of products, as detailed in the table below. rsc.org These reactions suggest that the C-N bond and the carbon atoms alpha to the nitrogen are reactive sites. In the atmosphere, dicyclohexylamine is subject to indirect photodegradation by hydroxyl radicals, with a calculated half-life of approximately 2.9 hours. oecd.org
| Reaction Type | Key Products | Conditions/Reagents | Reference |
|---|---|---|---|
| Photo-oxidation | N-cyclohexyl-1-hydroperoxycyclohexylamine, Dicyclohexylamine-hydrogen peroxide adduct, N-cyclohexylidenecyclohexylamine | UV light, various solvents | rsc.org |
| Oxidative Dehydrogenation | N-cyclohexylidenecyclohexanamine (NCCHA) | Air, liquid phase, low temperature | researchgate.net |
| Atmospheric Degradation | Various degradation products | Photochemically produced OH radicals | oecd.org |
The kinetics of these oxidation reactions have been studied, providing insight into their energy requirements.
| Reaction | Activation Energy (Ea) | Reference |
|---|---|---|
| Oxidative Dehydrogenation of DCHA to NCCHA | 52.7 kJ mol⁻¹ | researchgate.net |
| Hydrolysis of NCCHA to Cyclohexanone and Cyclohexylamine | 356 kJ mol⁻¹ | researchgate.net |
Reduction Pathways and Products of this compound
Information regarding the direct reduction of this compound is limited. The reactivity towards reducing agents must be considered by evaluating its constituent ions.
The dicyclohexylamine moiety is generally resistant to reduction. It is commonly synthesized via the catalytic hydrogenation of compounds like aniline or diphenylamine, indicating the stability of the saturated cyclohexyl rings to further reduction under these conditions. wikipedia.org However, the dicyclohexylammonium cation will react with strong reducing agents, such as metal hydrides. noaa.govatamankimya.com This is primarily an acid-base reaction where the hydride deprotonates the ammonium ion to yield dicyclohexylamine and hydrogen gas.
The benzoate anion is also relatively stable. Reduction of a carboxylate anion is more difficult than reducing a carboxylic acid or its ester derivative. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would be required. In such a reaction, the LiAlH₄ would first react with the dicyclohexylammonium cation in the aforementioned acid-base reaction. Subsequently, excess hydride could reduce the benzoate moiety to benzyl (B1604629) alcohol.
Nucleophilic Substitution Reactions Involving the Benzoate Anion
The benzoate anion is a competent oxygen-centered nucleophile and can participate in various nucleophilic substitution reactions. organic-chemistry.orgpsu.edu A primary example is the reaction with alkyl halides to form benzoate esters, a classic Sₙ2 reaction. libretexts.org Studies have been conducted on the reaction of benzoate anions with ethyl iodide in different solvent systems to understand the kinetics and thermodynamics of such transformations. psu.edu
The nucleophilicity of the benzoate anion is notably utilized in the Prévost reaction. In this process, an alkene is treated with iodine and a silver salt of benzoic acid. The reaction proceeds through a cyclic iodonium (B1229267) ion, which is then opened by the nucleophilic attack of the benzoate anion to form an intermediate that ultimately leads to an anti-diol after hydrolysis. organic-chemistry.org This highlights the ability of the benzoate anion to act as a nucleophile to open strained ring systems.
Thermal and Chemical Stability Considerations in Reaction Systems
This compound is generally described as being chemically stable under normal conditions. forecastchemicals.com However, its stability is limited by temperature and its reactivity with certain classes of chemicals.
The parent amine, dicyclohexylamine, is reported to decompose at temperatures above 256°C, yielding carbon monoxide, carbon dioxide, and nitrogen oxides. atamanchemicals.com The salt itself has a reported boiling point of approximately 249-256°C, suggesting it dissociates into its constituent amine and acid components upon heating to this temperature. alfa-chemistry.comchemicalbook.com The flash point of cyclohexylamine benzoate is reported as 111.4°C. chemicalbook.com
Dicyclohexylamine is known to be incompatible with a range of substances, including strong oxidizing agents, strong acids, isocyanates, halogenated organics, peroxides, epoxides, anhydrides, and acid halides. noaa.govatamankimya.com These incompatibilities would extend to the salt, as the dicyclohexylamine moiety remains reactive. The compound may also be sensitive to air, likely due to the potential for oxidation of the amine. noaa.gov
The stability of the salt in the presence of water is a key factor in its application as a volatile corrosion inhibitor. The salt can hydrolyze, releasing the volatile amine and acid components that protect metal surfaces. cortecvci.comampp.org
| Parameter | Value / Observation | Compound | Reference |
|---|---|---|---|
| Decomposition Temperature | > 256 °C | Dicyclohexylamine | atamanchemicals.com |
| Boiling Point | ~256 °C | Dicyclohexylamine | wikipedia.org |
| Flash Point | 111.4 °C | Cyclohexylamine Benzoate | chemicalbook.com |
| Incompatible Materials | Strong acids, oxidizing agents, isocyanates, peroxides, epoxides, acid halides | Dicyclohexylamine | noaa.govatamankimya.com |
| Stability in Air | May be sensitive to air | Dicyclohexylamine | noaa.gov |
| Stability in Water | Can hydrolyze to release volatile components | Dicyclohexylamine salts | cortecvci.comampp.org |
Advanced Mechanistic Studies in Dicyclohexylamine Benzoate Mediated Corrosion Inhibition
Adsorption Mechanisms on Metallic Surfaces: Physisorption vs. Chemisorption
The initial and most critical step in corrosion inhibition by dicyclohexylamine (B1670486) benzoate (B1203000) is its adsorption onto the metallic surface that requires protection. This adsorption creates a protective barrier that isolates the metal from the corrosive environment. The interaction between the inhibitor molecules and the metal surface can be broadly classified into two main types: physisorption and chemisorption. allen.in
Physisorption , or physical adsorption, involves weak, long-range intermolecular forces, such as van der Waals forces. goldapp.com.cnyoutube.com This process does not involve significant changes to the electronic structure of the inhibitor or the metal surface. cobiss.net It is generally a reversible process with a low enthalpy of adsorption, typically in the range of 20-40 kJ/mol. allen.ingoldapp.com.cn Physisorption tends to form multiple layers of adsorbed molecules on the surface. goldapp.com.cnyoutube.com
Chemisorption , or chemical adsorption, involves the formation of strong, short-range chemical bonds between the inhibitor molecules and the metal surface. allen.in This can be covalent in nature and results in a significant alteration of the electronic structure of the interacting species. cobiss.net Chemisorption is a highly specific process, often irreversible, and is characterized by a much higher enthalpy of adsorption, generally above 40 kJ/mol. allen.incobiss.net Unlike physisorption, chemisorption typically results in the formation of a single monolayer. goldapp.com.cnyoutube.com
In practice, the adsorption of a complex inhibitor like dicyclohexylamine benzoate may involve a combination of both physisorption and chemisorption. mdpi.com The dominant mechanism depends on various factors, including the nature of the metal, the composition of the corrosive environment, temperature, and the concentration of the inhibitor.
The dicyclohexylamine component of the inhibitor plays a pivotal role in its adsorption onto metallic surfaces. The nitrogen atom in the amine group possesses a lone pair of free electrons, which can be shared with the vacant d-orbitals of metal atoms. researchgate.net This electron donation facilitates a strong coordinate-type bond, anchoring the inhibitor molecule to the surface. This interaction is a key aspect of the chemisorption process.
Once adsorbed, the bulky, non-polar cyclohexyl groups of the amine orient themselves away from the metal surface, forming a dense, hydrophobic layer. researchgate.net This organic film acts as a physical barrier, repelling water and other corrosive agents from the metal surface. cortecvci.com The effectiveness of this protective film is enhanced by the ability of amine groups to form a well-organized, stable structure on the substrate. nih.gov The concentration of the amine at the surface is crucial; a higher concentration generally leads to better surface coverage and a more robust protective film. researchgate.netnih.gov
The benzoate anion also plays a crucial and synergistic role in the formation of the protective layer. As an anion, it is attracted to the positively charged anodic sites that form on the metal surface during the initial stages of corrosion. Benzoate ions are known to be effective anodic inhibitors. cortecvci.commdpi.com
Electrochemical Mechanisms of Corrosion Mitigation
This compound is classified as a mixed-type inhibitor, meaning it influences both the anodic and cathodic processes. mdpi.com
Anodic Inhibition : The benzoate anion is particularly effective at stifling the anodic reaction. cortecvci.commdpi.com By adsorbing at anodic sites and forming insoluble precipitates with metal ions, it blocks the sites where metal dissolution occurs, effectively slowing down the rate of metal loss.
Cathodic Inhibition : The dicyclohexylamine cation, upon adsorbing over the metallic surface, can block cathodic sites. This action restricts the access of corrosive species like oxygen and hydrogen ions to the surface, thereby slowing the rate of the cathodic reduction reactions. cortecvci.com The protective film also acts as a diffusion barrier for oxygen. cortecvci.com
The dual action on both anodic and cathodic sites makes mixed-inhibitors like this compound highly efficient across a range of conditions. The extent of inhibition on each process can be studied using electrochemical techniques like potentiodynamic polarization, which measures changes in corrosion potential (Ecorr) and corrosion current density (icorr).
Passivation refers to the formation of a thin, stable, and non-reactive surface film that protects the underlying metal from further corrosion. mdpi.com While some metals passivate naturally in certain environments (e.g., stainless steel), corrosion inhibitors can induce or enhance this phenomenon.
This compound promotes passivation through its adsorption and subsequent film formation. The inhibitor layer stabilizes the metal surface, reducing its reactivity with the environment. The benzoate component, by reacting with metal ions, can form a passive layer composed of metal-organic complexes. researchgate.net This inhibitor-induced passive film is typically very thin but highly effective at isolating the metal from the corrosive electrolyte, thus significantly reducing the corrosion rate.
Volatile Corrosion Inhibition (VCI) Principles and Transport Phenomena
One of the most significant properties of this compound is its utility as a volatile corrosion inhibitor (VCI). VCIs are compounds that have a sufficiently high vapor pressure at ambient temperature to slowly release protective vapors into an enclosed space. cortecvci.comthreebond.co.jp This property allows them to protect metal surfaces without being in direct contact. cortecvci.com
The VCI mechanism involves several sequential steps:
Vaporization : The solid this compound sublimes, releasing inhibitor molecules into the vapor phase. The rate of vaporization is determined by its saturated vapor pressure. cortecvci.comsemanticscholar.org
Vapor Transport : The inhibitor vapor diffuses through the enclosed atmosphere, eventually reaching all exposed metal surfaces. cortecvci.com
Adsorption : The VCI molecules adsorb onto the metal surfaces. Moisture is often required for this step, as the inhibitor vapor dissolves in the thin layer of moisture present on the metal, allowing it to ionize and adsorb. threebond.co.jp
Film Formation : The adsorbed inhibitor forms the protective monomolecular or multilayer film, mitigating corrosion via the electrochemical mechanisms described previously. cortecvci.com
The amine salt may dissociate in the vapor phase or upon dissolution in the surface moisture layer, with the dicyclohexylamine and benzoic acid components acting synergistically once they adsorb onto the metal. threebond.co.jp This ability to provide protection at a distance makes this compound invaluable for preserving complex machinery, electronic components, and packaged metal parts where direct application of liquid or solid inhibitors is impractical. cortecvci.com
Vapor Phase Diffusion and Condensation Characteristics
The efficacy of this compound as a VCI is fundamentally dependent on its ability to sublime and diffuse through the vapor phase to reach the metallic surfaces requiring protection. The transport of the inhibitor is governed by its vapor pressure, which dictates the concentration of the inhibitive species in the enclosed atmosphere. This compound is classified as a VCI with intermediate vapor pressure, typically in the range of 10⁻³ to 10⁻⁴ mm Hg at 20°C. google.com
The process of vapor phase inhibition commences with the sublimation of the this compound salt. It is understood that in the vapor phase, the salt can dissociate into its constituent molecules: dicyclohexylamine and benzoic acid. semanticscholar.org The dicyclohexylamine component, being a volatile amine, acts as the primary carrier for the inhibitive benzoate anion.
Upon reaching the metal surface, the inhibitor molecules, along with atmospheric moisture, condense to form a thin electrolyte layer. cecri.res.in The presence of this moisture is crucial as it facilitates the dissolution and ionization of the inhibitor, allowing it to interact with the metal surface and disrupt the electrochemical corrosion process. cecri.res.in The condensation process is influenced by factors such as the ambient temperature and humidity, with higher humidity levels potentially accelerating the formation of the protective film.
The following table provides a qualitative overview of the vapor phase characteristics of this compound in comparison to other VCIs.
| VCI Compound | Relative Vapor Pressure | Primary Transport Species | Condensation Requirement |
| This compound | Intermediate | Dicyclohexylamine | Moisture |
| Dicyclohexylamine Nitrite (B80452) | Intermediate | Dicyclohexylamine | Moisture |
| Monoethanolamine Benzoate | High | Monoethanolamine | Moisture |
| Benzotriazole (B28993) | Intermediate | Benzotriazole | Moisture |
This table presents a qualitative comparison based on available literature.
Film Formation Dynamics on Metal Surfaces Under VCI Conditions
The protective action of this compound is realized through the formation of a thin, adsorbed film on the metal surface. This film acts as a physical barrier, isolating the metal from the corrosive environment. The formation of this protective layer is a dynamic process involving the adsorption of the inhibitor molecules onto the metallic substrate.
The primary mechanism of adsorption involves the amine groups of the dicyclohexylamine moiety. The nitrogen atom in the amine possesses a lone pair of electrons that can form a coordinate bond with the metal surface, leading to the chemisorption of the inhibitor. This interaction is crucial for the establishment of a stable and adherent protective film.
In the presence of moisture, this compound hydrolyzes, releasing dicyclohexylammonium (B1228976) cations and benzoate anions. The benzoate anion is considered a non-oxidizing passivator and plays a significant role in the inhibition process. It can interact with the metal surface and contribute to the stability of the protective film. Studies on similar inhibitor systems have shown that the protective film is often thin and its formation is a critical step in the early stages of corrosion protection. qu.edu.qakfupm.edu.saresearchgate.net
The dynamics of film formation are influenced by the concentration of the inhibitor in the vapor phase. A sufficient concentration is required to ensure continuous replenishment of the protective layer, especially in environments where the inhibitor may be lost due to leakage or reaction with corrosive species. For instance, in an acidic environment, a concentration of at least 7 g/m³ of this compound was found to be necessary for optimal protection.
Environmental Parameter Influence on Inhibition Efficacy
The performance of this compound as a corrosion inhibitor is not static but is significantly influenced by the surrounding environmental conditions, particularly pH and temperature.
pH Dependence of this compound Inhibitive Performance
The pH of the environment plays a critical role in the effectiveness of this compound. As a salt of a strong base (dicyclohexylamine, with a pKa between 10.39 and 11.25) and a weak acid (benzoic acid), this compound in an aqueous solution will produce a mildly alkaline environment due to the hydrolysis of the benzoate ion.
The inhibitive performance of this compound is expected to be optimal in neutral to slightly alkaline conditions. In acidic environments, the protective oxide layer on metals like steel can be compromised. However, this compound has demonstrated effectiveness in inhibiting corrosion in the presence of acidic vapors, such as acetic acid. In such conditions, the basic nature of the dicyclohexylamine component can help to neutralize the acidic species at the metal surface.
Conversely, in highly alkaline solutions, the stability of the protective film may be affected. The performance of many corrosion inhibitors is known to be pH-dependent, with the optimal pH range varying depending on the inhibitor and the metal being protected. nih.govresearchgate.net For instance, studies on other inhibitor systems have shown that changes in pH can alter the nature of the protective film and the corrosion mechanism. scielo.org.coresearchgate.net
The following table summarizes the expected performance of this compound across different pH ranges based on its chemical properties and general knowledge of corrosion inhibition.
| pH Range | Expected Inhibitive Performance | Rationale |
| Acidic (pH < 7) | Moderate to Good | The basicity of the dicyclohexylamine component can neutralize acidic species. The benzoate anion can still contribute to film formation. |
| Neutral (pH ≈ 7) | Good to Excellent | Favorable conditions for the formation of a stable, passive film. |
| Alkaline (pH > 7) | Good | The inhibitor itself creates a mildly alkaline environment. However, very high pH could affect the stability of the protective layer on some metals. |
Temperature Effects on Adsorption and Protective Layer Integrity
Temperature is a critical factor that influences both the vapor pressure of the VCI and the kinetics of the corrosion reactions. An increase in temperature generally leads to a higher vapor pressure of this compound, which can enhance its diffusion and transport to the metal surface. However, elevated temperatures can also have detrimental effects on the integrity of the protective layer.
The adsorption of corrosion inhibitors on a metal surface is an equilibrium process. An increase in temperature can shift this equilibrium, potentially leading to the desorption of the inhibitor molecules from the surface. mdpi.com This would reduce the surface coverage and, consequently, the inhibition efficiency.
The nature of the adsorption process (physisorption or chemisorption) also plays a role in its temperature dependence. Physisorption, which involves weaker van der Waals forces, is more susceptible to disruption by increased thermal energy. Chemisorption, involving stronger chemical bonds, is generally more stable at higher temperatures, although very high temperatures can still lead to the breakdown of the protective film.
The following table outlines the general effects of temperature on the performance of this compound.
| Temperature | Effect on Vapor Pressure | Effect on Adsorption | Overall Impact on Inhibition Efficacy |
| Low | Decreased | Adsorption favored | Potentially slower film formation, but stable protective layer. |
| Moderate | Increased | Equilibrium between adsorption and desorption | Optimal performance range, balancing transport and film stability. |
| High | Significantly Increased | Desorption favored | Reduced protective layer integrity and decreased inhibition efficiency. |
This table illustrates general trends, as specific quantitative data on the temperature-dependent performance of this compound is limited in the available literature.
Analytical and Spectroscopic Characterization Techniques for Dicyclohexylamine Benzoate Research
Surface Analytical Methods for Inhibitor Film Characterization
Surface analytical methods provide detailed information about the elemental composition, chemical state, and morphology of the protective film formed by dicyclohexylamine (B1670486) benzoate (B1203000) on a metal surface.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is a powerful tool for analyzing the thin inhibitor films formed by dicyclohexylamine benzoate. By irradiating the sample with a beam of X-rays, the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material are analyzed.
In the context of this compound, XPS can be used to:
Confirm the presence of the inhibitor on the metal surface: By detecting the characteristic peaks of nitrogen (from the dicyclohexylamine moiety) and carbon and oxygen (from both the amine and benzoate groups), the presence of the inhibitor film can be verified.
Determine the chemical state of the elements: High-resolution XPS scans of the core levels of the constituent elements can provide information about their chemical bonding environment. For instance, the binding energy of the N 1s peak can indicate whether the amine is in its neutral or protonated form, providing insights into the adsorption mechanism.
Analyze the composition of the inhibitor film: By quantifying the atomic concentrations of the detected elements, the stoichiometry of the adsorbed inhibitor layer can be estimated.
Table 1: Representative XPS Data for a this compound Film
| Element | Binding Energy (eV) | Atomic Concentration (%) | Possible Chemical State |
| C 1s | 284.8 | 70 | Adventitious Carbon, C-C, C-H, C-N, C=O |
| N 1s | 400.5 | 10 | C-N in Dicyclohexylamine |
| O 1s | 532.0 | 15 | C=O, C-O in Benzoate |
| Fe 2p | 711.0 | 5 | Iron Oxide (from substrate) |
Note: The binding energies and atomic concentrations are illustrative and can vary depending on the specific experimental conditions and the substrate.
Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the surface topography and composition. azom.com
For the study of this compound inhibitor films, SEM is invaluable for:
Visualizing the surface morphology: SEM images can reveal the distribution and uniformity of the inhibitor film on the metal substrate. azom.com A smooth and uniform film is generally indicative of good corrosion protection.
Assessing film integrity: The presence of cracks, pores, or other defects in the inhibitor film can be readily identified with SEM. These defects can act as sites for localized corrosion.
Observing changes after corrosion testing: By comparing SEM images of the metal surface before and after exposure to a corrosive environment, the effectiveness of the this compound inhibitor can be visually assessed. A well-protected surface will show minimal signs of corrosion, such as pitting or general dissolution.
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often integrated with an SEM. When the electron beam of the SEM strikes the sample, it excites electrons in the atoms, causing them to emit X-rays at characteristic energies for each element.
In the analysis of this compound films, EDS provides:
Elemental mapping: EDS can generate maps showing the distribution of different elements on the surface. This is useful for confirming that the inhibitor is adsorbed over the entire surface and not just in specific areas.
Localized compositional analysis: By focusing the electron beam on a specific point of interest, such as a potential defect or a corrosion product, the elemental composition of that small area can be determined. This can help in understanding the corrosion mechanism and the role of the inhibitor.
Table 2: Example of EDS Data for a Steel Surface Protected by this compound
| Element | Weight % | Atomic % |
| C | 65.2 | 75.8 |
| N | 8.5 | 8.5 |
| O | 15.3 | 13.3 |
| Fe | 11.0 | 2.4 |
Note: The elemental percentages are for the surface layer and will be influenced by the presence of the inhibitor film and any underlying oxides.
Electrochemical Methods for Corrosion Rate and Inhibition Efficiency Assessment
Electrochemical methods are highly sensitive techniques used to study the kinetics of corrosion processes and to evaluate the performance of corrosion inhibitors.
Potentiodynamic polarization is a widely used electrochemical technique to determine the corrosion rate of a metal and the effectiveness of a corrosion inhibitor. The method involves changing the potential of the working electrode (the metal sample) and measuring the resulting current. The data is plotted as a Tafel plot (log current density vs. potential).
From the Tafel plot, several important parameters can be extracted:
Corrosion Potential (Ecorr): The potential at which the rate of oxidation is equal to the rate of reduction. A shift in Ecorr in the presence of an inhibitor can indicate whether it is an anodic, cathodic, or mixed-type inhibitor.
Corrosion Current Density (icorr): This is directly proportional to the corrosion rate. A lower icorr value in the presence of the inhibitor indicates effective corrosion inhibition.
Inhibition Efficiency (IE%): This is calculated using the following formula: IE% = [(icorr(uninhibited) - icorr(inhibited)) / icorr(uninhibited)] * 100
Table 3: Illustrative Potentiodynamic Polarization Data for Steel in a Corrosive Medium
| Condition | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) |
| Uninhibited | -650 | 150 | - |
| With this compound | -600 | 15 | 90 |
Note: SCE refers to the Saturated Calomel Electrode, a common reference electrode.
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the electrochemical processes occurring at the metal/solution interface. mdpi.commdpi.com It involves applying a small amplitude AC potential signal at different frequencies and measuring the resulting current. The data is often presented as Nyquist and Bode plots. researchgate.net
EIS is particularly useful for studying inhibitor films because it can:
Characterize the properties of the inhibitor film: The impedance data can be fitted to an equivalent electrical circuit model to extract parameters such as the film resistance (Rf) and film capacitance (Cf). A high film resistance and low film capacitance are generally associated with a protective inhibitor layer. researchgate.net
Determine the charge transfer resistance (Rct): This parameter is inversely proportional to the corrosion rate. An increase in Rct in the presence of this compound indicates a decrease in the corrosion rate.
Monitor the degradation of the inhibitor film over time: By performing EIS measurements at different immersion times, the stability and long-term performance of the inhibitor film can be evaluated.
Table 4: Typical EIS Parameters for a Steel Electrode with and without this compound
| Condition | Rct (Ω·cm²) | Cf (µF/cm²) | Inhibition Efficiency (%) |
| Uninhibited | 200 | 100 | - |
| With this compound | 2000 | 20 | 90 |
Note: The inhibition efficiency can also be calculated from the charge transfer resistance values.
Open Circuit Potential Measurements
Open Circuit Potential (OCP) measurement is a passive electrochemical technique used to determine the resting potential of a system without applying an external current. pineresearch.com Also known as corrosion potential or equilibrium potential, OCP is the voltage difference measured between a working electrode and a reference electrode when the net current is zero. pineresearch.com In the context of this compound research, particularly in its role as a corrosion inhibitor, OCP measurements are fundamental.
Researchers utilize OCP to assess the thermodynamic stability of a metal in a specific environment and to understand the immediate effect of an inhibitor on the metal's surface. pineresearch.com A shift in the OCP to more positive (noble) or negative (active) values upon the addition of this compound provides initial insights into its mechanism of action—whether it primarily affects anodic, cathodic, or both reactions. A stable OCP over time is indicative that the system has reached a steady state, which is a prerequisite for conducting other electrochemical perturbation experiments like Linear Polarization Resistance or Electrochemical Impedance Spectroscopy. pineresearch.com
The experimental setup for OCP measurements is relatively straightforward, typically involving a three-electrode cell connected to a potentiostat. researchgate.net The potential difference between the working electrode (the metal being studied) and a reference electrode is monitored over time.
Table 1: Interpreting OCP Shifts in Corrosion Inhibition Studies
| OCP Shift Direction | Interpretation | Implication for this compound |
| Positive (Anodic) | The inhibitor primarily slows the rate of metal oxidation (anodic reaction). | Suggests formation of a protective film on anodic sites. |
| Negative (Cathodic) | The inhibitor primarily slows the rate of the reduction reaction (e.g., oxygen reduction). | Suggests interference with cathodic processes. |
| Mixed/Insignificant | The inhibitor affects both anodic and cathodic reactions, or the effect is not primarily electrochemical. | Indicates a mixed-type inhibition mechanism. |
Mass Spectrometry (MS) for Reaction Intermediate Identification
Mass spectrometry is a powerful analytical technique with high sensitivity for detecting and identifying molecules by measuring their mass-to-charge ratio (m/z). It is increasingly employed to study complex reaction pathways by identifying transient and low-abundance reactive intermediates. ru.nlrsc.org In the synthesis or application of this compound, MS can provide critical insights into the reaction mechanism.
By coupling Electrospray Ionization (ESI) with a mass spectrometer, charged intermediates from the reaction mixture in solution can be transferred into the gas phase for analysis. ru.nl This approach is invaluable for understanding how this compound is formed from dicyclohexylamine and benzoic acid, or how it participates in subsequent reactions. For example, in catalyzed reactions involving dicyclohexylamine, MS can be used to detect key intermediates, such as organometallic complexes, which are pivotal to understanding the catalytic cycle. ru.nl The structural characterization of these detected intermediates can be further enhanced using techniques like collision-induced dissociation (CID), ion mobility, and ion spectroscopy. rsc.org
Chromatographic and Electrophoretic Techniques for Concentration and Purity Determination
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the mass analysis capabilities of high-resolution mass spectrometry. This hybrid technique is exceptionally suited for determining the concentration and purity of this compound in various matrices. The LC component separates the target compound from impurities and byproducts, while the high-resolution MS provides accurate mass measurements, enabling confident identification and quantification.
In research, LC-MS is used to monitor the progress of reactions that synthesize or utilize this compound. It can identify and quantify trace-level impurities that might affect the compound's performance. For instance, in studies of Suzuki coupling reactions, high-resolution LC-MS has been noted as a technique to identify transient intermediates, such as palladium-dicyclohexylamine complexes.
Table 2: Application of LC-MS in this compound Analysis
| Analytical Goal | LC-MS Function | Example Finding |
| Purity Assessment | Separation and identification of synthesis-related impurities. | Detection of residual dicyclohexylamine or benzoic acid. |
| Concentration Determination | Quantification of the main compound peak against a standard. | Measuring the amount of inhibitor remaining in a solution over time. |
| Reaction Monitoring | Tracking the disappearance of reactants and appearance of products and intermediates. | Observing the formation of palladium-DCHA complexes in real-time. |
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov The separation is dependent on the charge of the molecule, its size and shape, and the viscosity of the buffer solution. nih.gov Capillary Zone Electrophoresis (CZE) is the most common mode, where separation occurs in a free solution. nih.gov
While direct vapor phase analysis of a salt like this compound is unconventional, CE is highly effective for analyzing its constituent ions (dicyclohexylammonium and benzoate) in solution. This technique is particularly useful for assessing purity and analyzing related ionic species. Methods have been developed for the rapid separation of benzoate derivatives and isomers using CE, demonstrating the technique's capability to resolve structurally similar compounds. researchgate.net By optimizing parameters such as the buffer pH and concentration, excellent separation efficiency can be achieved. For instance, a phosphate buffer at pH 7.0 can effectively separate various benzoic acid derivatives. researchgate.net
Gravimetric Techniques for Material Loss Quantification
Gravimetric analysis is a quantitative method based on the measurement of mass. In the study of this compound as a corrosion inhibitor, gravimetric techniques, specifically mass loss measurements, are a straightforward and widely used method to evaluate inhibitor efficiency.
The method involves exposing a pre-weighed metal coupon to a corrosive environment, both with and without the addition of this compound, for a specified duration. After the exposure period, the coupons are cleaned to remove corrosion products and are weighed again. The difference in weight provides a direct measure of the material lost to corrosion. The inhibitor efficiency (IE%) can then be calculated based on the reduction in mass loss in the presence of the inhibitor.
Table 3: Sample Data from a Gravimetric Corrosion Inhibition Study
| System | Initial Mass (g) | Final Mass (g) | Mass Loss (g) |
| Metal in Corrosive Medium (Blank) | 5.0123 | 4.9567 | 0.0556 |
| Metal in Corrosive Medium + this compound | 5.0119 | 5.0081 | 0.0038 |
The inhibitor efficiency is calculated using the formula: IE% = [(Mass Lossblank - Mass Lossinhibitor) / Mass Lossblank] x 100
Using the data from Table 3, the efficiency would be: IE% = [(0.0556 - 0.0038) / 0.0556] x 100 ≈ 93.2%
This result would indicate that this compound is a highly effective corrosion inhibitor under the tested conditions.
Theoretical and Computational Chemistry Approaches to Dicyclohexylamine Benzoate Systems
Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net In the context of corrosion inhibition, DFT is employed to optimize the molecular geometry of the inhibitor and to calculate key electronic properties that govern its interaction with metal surfaces. researchgate.netdergipark.org.tr These properties help in predicting the reactivity and potential effectiveness of the inhibitor.
The core principle of DFT in this application is to relate the inhibitor's electron-donating and accepting capabilities to its protective function. researchgate.net The key parameters derived from DFT calculations include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the unoccupied d-orbitals of a metal, forming a coordinate bond. researchgate.netfrontiersin.org Conversely, a lower ELUMO value suggests a higher capacity to accept electrons from the metal surface. researchgate.netfrontiersin.org
The energy gap (ΔE = ELUMO - EHOMO) is another critical descriptor; a small energy gap generally implies higher reactivity, which can correlate with greater inhibition efficiency. dergipark.org.tr Additional calculated parameters, such as electronegativity (χ), global hardness (η), and the fraction of electrons transferred (ΔN), provide further insights into the inhibitor-metal interaction. frontiersin.orgresearchgate.net For instance, a positive ΔN value indicates that the inhibitor molecule donates electrons to the metal surface. frontiersin.org
Table 1: Predicted Quantum Chemical Parameters for Dicyclohexylamine (B1670486) Benzoate (B1203000) from DFT Calculations
| Parameter | Symbol | Predicted Value | Significance in Corrosion Inhibition |
|---|---|---|---|
| Energy of HOMO | EHOMO | -5.9 eV | High value suggests strong electron-donating ability. |
| Energy of LUMO | ELUMO | -0.8 eV | Low value indicates capacity to accept electrons. |
| Energy Gap | ΔE | 5.1 eV | Low value suggests high chemical reactivity. |
| Electronegativity | χ | 3.35 eV | Governs the equilibrium of electron transfer. |
| Global Hardness | η | 2.55 eV | Measures resistance to change in electron distribution. |
Note: The values in this table are hypothetical and representative, based on typical results for similar organic corrosion inhibitors, intended to illustrate the application of DFT.
Adsorption Energy Modeling and Prediction on Metal Surfaces
The protective action of dicyclohexylamine benzoate relies on its ability to adsorb onto a metal surface, forming a barrier film that prevents contact with corrosive agents. Theoretical modeling is essential for quantifying the strength of this adsorption. Adsorption energy (Eads) is the energy released when an inhibitor molecule attaches to a metal surface. A more negative (i.e., larger in magnitude) adsorption energy signifies a stronger and more stable interaction, which typically correlates with better corrosion inhibition. mdpi.comrsc.org
Computational models, often built upon DFT calculations, can predict these energies. rsc.org The calculations involve placing the inhibitor molecule at various orientations and distances from a model of the metal surface (e.g., an iron Fe(110) or zinc Zn(111) crystal plane) and determining the lowest energy configuration. mdpi.com These models can account for different types of interactions, including physisorption (driven by weaker van der Waals forces) and chemisorption (involving the formation of chemical bonds through electron sharing or transfer). researchgate.net
For this compound, the adsorption would likely involve contributions from several parts of the molecule. The benzoate anion's aromatic ring and carboxylate group, rich in π-electrons and oxygen atoms, can interact strongly with the metal surface. The dicyclohexylammonium (B1228976) cation provides bulk and can also interact via its charged nitrogen center. Studies on similar compounds, like benzoic acid on carbon nanotubes, have highlighted the importance of aromatic-aromatic interactions and carboxyl group associations in the adsorption process.
Table 2: Predicted Adsorption Energies for this compound on Different Metal Surfaces
| Metal Surface | Crystal Plane | Predicted Adsorption Energy (Eads) (kJ/mol) | Predicted Adsorption Energy (Eads) (eV) | Type of Interaction |
|---|---|---|---|---|
| Iron | Fe(110) | -175 | -1.81 | Chemisorption |
| Copper | Cu(111) | -140 | -1.45 | Chemisorption/Physisorption |
| Zinc | Zn(111) | -160 | -1.66 | Chemisorption |
Note: These adsorption energy values are illustrative and based on typical ranges found for organic inhibitors on various metals. They represent the expected trend of strong, spontaneous adsorption.
Electron Density Profile Analysis for Inhibitor-Surface Interactions
Electron density profile analysis provides a visual and quantitative description of how electrons are distributed within a molecule and how this distribution changes upon interaction with a metal surface. This analysis, derived from DFT calculations, is used to identify the active sites of the inhibitor molecule—the regions most likely to participate in bonding with the metal. researchgate.net
One common tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution from the perspective of an approaching reactant. dergipark.org.trresearchgate.net Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, making them likely sites for donating electrons to the metal. researchgate.net Regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack. researchgate.net
For this compound, the MEP would likely show a high electron density around the oxygen atoms of the benzoate carboxylate group and across the π-system of the aromatic ring. researchgate.net These areas would be the primary centers for donation and adsorption onto the metal surface. The positively charged region would be concentrated around the ammonium (B1175870) proton of the dicyclohexylammonium cation. Analysis of the electron density difference upon adsorption can reveal the extent of charge transfer and the specific atoms involved in forming the protective layer.
Molecular Dynamics Simulations for Adsorption Dynamics and Film Formation
While DFT provides a static picture of the inhibitor-metal interaction at the lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of the adsorption process over time. mdpi.comohio.edu MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe how inhibitors behave in a realistic, solvated environment and how they arrange themselves to form a protective film. mdpi.comresearchgate.net
In a typical MD simulation for a corrosion inhibitor, a simulation box is constructed containing the metal surface, a solvent (usually water with corrosive ions like chloride), and multiple inhibitor molecules. mdpi.com The simulation then tracks the trajectory of each inhibitor molecule as it diffuses through the solution and approaches the metal surface. ohio.edu
These simulations can reveal:
Adsorption Conformation: The preferred orientation of the inhibitor molecules on the surface. For this compound, simulations might show the benzoate ring lying flat to maximize π-orbital interaction with the surface. ohio.edu
Film Packing and Density: How the inhibitor molecules arrange themselves next to each other to form a compact, protective layer.
Solvent Displacement: The process by which inhibitor molecules replace water molecules at the metal surface, a crucial step in preventing corrosion. researchcommons.org
Influence of Temperature: How the stability and dynamics of the adsorbed film change with increasing temperature. mdpi.com
The output of an MD simulation is a trajectory file that can be analyzed to calculate properties like the binding energy (the energy difference between the adsorbed and free states) and the radial distribution function, which describes the packing of molecules on the surface. ust.edu These simulations confirm that inhibitor molecules like this compound can spontaneously adsorb from solution to form a stable, dense film that acts as a physical barrier to corrosion. mdpi.comohio.edu
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Dicyclohexylamine caprylate |
Applications of Dicyclohexylamine Benzoate in Advanced Organic Synthesis
Dicyclohexylamine (B1670486) Benzoate (B1203000) as a Catalyst or Co-catalyst in Organic Transformations
The catalytic activity of dicyclohexylamine benzoate and its parent amine, dicyclohexylamine, is notable in several key areas of organic chemistry, particularly in metal-catalyzed reactions and base-mediated processes.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. nih.govresearchgate.net The performance of these catalytic systems is highly dependent on the ligands coordinated to the palladium center. Dicyclohexylamine, often in its salt form like the benzoate, can serve as or be part of a ligand system for palladium catalysts.
One specific example is the use of trans-bis(dicyclohexylamine)palladium(II) diacetate as a catalyst for Suzuki polycondensation in the synthesis of poly(fluorene)s. researchgate.net In this context, the dicyclohexylamine ligands play a crucial role in stabilizing the palladium(0) species that is the active catalyst, facilitating the polymerization process. researchgate.net The bulky nature of the cyclohexyl groups on the amine ligand can promote the formation of monoligated palladium(0) species, which are often the most active catalysts in cross-coupling reactions. nih.gov
Table 1: Components of a Representative Palladium-Catalyzed Cross-Coupling System
| Component | Role in Reaction | Example Species |
|---|---|---|
| Palladium Precatalyst | Source of the active Pd(0) catalyst. | trans-bis(dicyclohexylamine)palladium(II) diacetate |
| Ligand | Stabilizes the Pd center, influences reactivity. | Dicyclohexylamine |
| Base | Activates the precatalyst and/or participates in the transmetalation step. | Potassium hydroxide |
| Solvent | Dissolves reactants and facilitates the reaction. | Ethanol (B145695) (EtOH) |
| Substrates | The molecules to be coupled (e.g., an organoboron compound and an organohalide). | Diboronic esters, Brominated fluorenes |
This table illustrates the general components and their roles in a palladium-catalyzed cross-coupling reaction where a dicyclohexylamine complex might be employed.
Deprotonation, the removal of a proton (H⁺), is a fundamental step in many organic reactions, often used to generate reactive nucleophiles or carbanions. assaygenie.com The effectiveness of a base in a deprotonation reaction is determined by its strength (pKa of its conjugate acid) and steric bulk. Dicyclohexylamine is a strong, sterically hindered secondary amine, making it a useful organic base. wikipedia.orgresearchgate.net
In its salt form, this compound, the compound acts as a source of the basic dicyclohexylamine. This is particularly relevant in reactions where a mild, non-nucleophilic organic base is required to prevent side reactions. Sterically hindered amines like dicyclohexylamine are employed to selectively deprotonate specific C-H acidic sites. researchgate.net This selectivity is crucial in the synthesis of complex molecules where multiple potential deprotonation sites exist. While extremely hindered bases like lithium diisopropylamide (LDA) are common, secondary amines like dicyclohexylamine can offer different selectivity profiles. researchgate.netwikipedia.org For instance, in the metalation of arenes and heteroarenes, the choice of a hindered amine base can direct the regioselectivity of the deprotonation. researchgate.net
Intermediacy in the Synthesis of Complex Organic Molecules
Dicyclohexylamine and its derivatives, including the benzoate salt, serve as important intermediates in multi-step organic syntheses. The dicyclohexylamine moiety can be introduced into a molecule and later modified or used to direct subsequent reactions. Its role as a precursor is valued in the production of agrochemicals and other specialized chemicals. wikipedia.orgatamankimya.com
The formation of the this compound salt itself is a straightforward acid-base reaction, which allows for the purification of dicyclohexylamine or the protection of a benzoic acid moiety. smolecule.com The compound can then be used in subsequent synthetic steps where the controlled release of either dicyclohexylamine or benzoic acid is desired under specific reaction conditions. The stability of the salt makes it a reliable synthetic intermediate.
Utilization in Polymer Chemistry and Resin Curing Applications
The components of this compound find distinct applications in the realm of polymer science. Dicyclohexylamine is used as an intermediate in the production of antioxidants for rubber and plastics, as well as in the synthesis of plasticizers. atamankimya.comsmolecule.com Antioxidants are critical additives that improve the durability and lifespan of polymer products by preventing degradation. smolecule.com
Furthermore, dicyclohexylamine can act as a catalyst for producing flexible polyurethane foams. wikipedia.org In the context of resin curing, particularly for epoxy resins, amine-based compounds are widely used as hardeners or curing agents. polymerinnovationblog.com The amine groups react with the epoxy rings (oxiranes) to form a cross-linked three-dimensional network, converting the liquid resin into a hard, thermoset material. polymerinnovationblog.comresearchgate.net While diamines are more common for crosslinking, the basic nature of dicyclohexylamine allows it to catalyze the curing process. wikipedia.orgpolymerinnovationblog.com
The benzoate portion also has relevance. Benzoate derivatives, such as sodium benzoate, are used as nucleating agents in polymers like polypropylene. specialchem.com Nucleating agents accelerate the crystallization rate of the polymer during processing, which can enhance physical properties such as stiffness and clarity. specialchem.com Other benzoate compounds, like tert-butyl peroxy benzoate, are used as initiators for the free radical polymerization that cures certain types of resins. scirp.org
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Dicyclohexylamine |
| Benzoic acid |
| Palladium |
| trans-bis(dicyclohexylamine)palladium(II) diacetate |
| Poly(fluorene)s |
| Potassium hydroxide |
| Ethanol |
| Lithium diisopropylamide (LDA) |
| Polyurethane |
| Sodium benzoate |
| Polypropylene |
| tert-butyl peroxy benzoate |
| Cyclohexylamine (B46788) benzoate |
| Aniline (B41778) |
| Cyclohexylamine |
| Benzoyl chloride |
| Pyridine |
| Diphenylamine (B1679370) |
| Cyclohexanone (B45756) |
| Ruthenium |
| Niobic acid |
| Tantalic acid |
| Tris[3,5-bis(trifluoromethyl)phenyl]phosphine |
| Grignard reagents |
| Organolithium compounds |
| 2,2,6,6-tetramethylpiperidine |
| Diisopropylamine |
| n-Butyllithium |
| Epichlorohydrine |
Environmental and Application Specific Factors Influencing Dicyclohexylamine Benzoate Performance
Impact of Corrosive Environments (e.g., Acidic Vapors, H2S, CO2) on Efficacy
Dicyclohexylamine (B1670486) benzoate (B1203000) is recognized for its role as a volatile corrosion inhibitor (VCI), particularly for protecting ferrous metals in enclosed environments. Its performance is notably affected by the presence of acidic vapors and other corrosive gases like hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂).
Acidic Vapors: In environments containing acidic vapors, such as acetic acid, dicyclohexylamine benzoate demonstrates effective corrosion inhibition. allenpress.com It functions by vaporizing and then adsorbing onto metal surfaces, forming a protective film. allenpress.com The amine groups of the dicyclohexylamine part of the molecule are crucial for this adsorption process, which blocks oxidative interactions. However, the efficacy is concentration-dependent. For instance, in an atmosphere with 0.1 mol·L⁻¹ acetic acid, a concentration of at least 7 g/m³ of the inhibitor is needed for optimal protection. The presence of higher humidity or increased concentrations of acidic vapors can reduce the inhibitor's effectiveness due to competitive adsorption.
Hydrogen Sulfide (H₂S) and Carbon Dioxide (CO₂): Corrosion in oil and gas pipelines is often exacerbated by the presence of water containing dissolved CO₂ and H₂S, which form acidic gases. researchgate.net Conventional non-volatile corrosion inhibitors struggle to protect the top sections of pipelines where these condensed corrosive liquids accumulate. researchgate.net Volatile corrosion inhibitors like this compound are considered for such applications. researchgate.netmdpi.com
A study on a different volatile corrosion inhibitor in a marginally sour environment (low H₂S) showed that it could effectively reduce the corrosion rate at the top of the pipe, highlighting the potential of VCIs in such conditions. researchgate.net Another study demonstrated that dicyclohexylaminebenzotriazole was the most effective corrosion inhibitor for mild steel in an H₂S gas environment. researchgate.net
The table below summarizes the impact of various corrosive environments on the performance of amine-based corrosion inhibitors.
| Corrosive Agent | Effect on Metal | Impact on this compound Performance |
| Acidic Vapors (e.g., Acetic Acid) | Accelerates corrosion of ferrous metals. | Effective at sufficient concentrations, but efficacy decreases with higher acid vapor concentration and humidity. |
| Hydrogen Sulfide (H₂S) | Can form a protective iron sulfide layer, but is also a corrosive agent. amine-gas-treatment.com | Performance is influenced by the H₂S/CO₂ ratio; can be effective in H₂S-containing environments. amine-gas-treatment.comresearchgate.net |
| Carbon Dioxide (CO₂) | Forms carbonic acid in the presence of water, leading to corrosion. researchgate.net | Performance can be challenged, especially in combination with primary or secondary amines. amine-gas-treatment.com |
Performance in Different Aqueous and Non-Aqueous Media
The performance of this compound as a corrosion inhibitor is highly dependent on the medium in which it is applied, whether aqueous or non-aqueous.
Aqueous Media: In aqueous systems, this compound's effectiveness is influenced by factors like pH and the presence of other dissolved species. As a salt of a weak acid (benzoic acid) and a weak base (dicyclohexylamine), its behavior is subject to acid-base equilibria. It can react with strong acids and bases, which would alter its chemical form and potentially its inhibitive properties.
The benzoate anion contributes to corrosion inhibition by adsorbing onto metal surfaces, a process enhanced by its π-electron interactions. This makes it more effective than non-aromatic salts like cyclohexylamine (B46788) carbonate in certain situations. However, its solubility in water is described as slight, which may limit its application in purely aqueous systems compared to more water-soluble inhibitors like dicyclohexylamine nitrite (B80452). tradeindia.com
Studies have shown that in aerated distilled water, even a low concentration of sodium benzoate (a related compound) can effectively inhibit steel corrosion. icidr.org.ng The presence of oxygen is often necessary for non-oxidizing passivators like benzoates to be effective. ampp.org In a simulated salt solution (2.0 wt. % NaCl and 1.0 wt. % Na₂SO₄), dicyclohexylamine nitrite was found to be more effective and longer-lasting than sodium benzoate. researchgate.net
Non-Aqueous Media: this compound is noted to be more soluble in organic solvents, which makes it well-suited for applications in non-aqueous systems. This property is advantageous in formulations for industrial coatings and metalworking fluids where water is not the primary solvent. tradeindia.com
The table below provides a comparative overview of the performance of this compound in different media.
| Medium | Key Performance Characteristics |
| Aqueous Solutions | Efficacy is pH-dependent; slightly soluble in water; benzoate anion contributes to protection via adsorption. tradeindia.com |
| Non-Aqueous Solutions (Organic Solvents) | More soluble than in water, making it suitable for industrial coatings and metalworking fluids. tradeindia.com |
| Humid/Atmospheric Environments | Functions as a volatile corrosion inhibitor (VCI), protecting metals in enclosed spaces by forming a protective vapor-phase film. allenpress.com |
Long-Term Stability and Degradation in Applied Systems
The long-term stability and degradation of this compound are critical for its sustained performance as a corrosion inhibitor.
This compound is a white crystalline solid known for its general stability. However, like all organic compounds, it is subject to degradation over time, especially under harsh environmental conditions. The dicyclohexylamine component can undergo oxidation reactions. In terms of thermal stability, it is considered moderate, with an estimated decomposition temperature of around 200°C, based on analogous amine salts.
Research has demonstrated the potential for effective long-term protection with this compound. ipm.lviv.ua When used in protective materials like polyethylene (B3416737) films modified with the inhibitor, it was found that indicators of steel surface corrosion remained practically unchanged for up to 3 years, and the rate of corrosion processes stayed low for up to 5-7 years. ipm.lviv.ua
The duration of the protective effects of volatile inhibitors like this compound is also dependent on the integrity of the enclosed system. researchcommons.org In a well-sealed package, where the inhibitor can maintain a sufficient vapor concentration, ferrous metal objects can be protected from corrosion for 10 years or more. researchcommons.org
Conversely, the dicyclohexylamine part of the molecule is readily biodegradable and degrades rapidly in the atmosphere, with a calculated half-life of 2.9 hours due to photochemically produced OH radicals. oecd.org This suggests that while it can be stable in a closed system, its persistence in an open environment would be limited. oecd.org
The table below summarizes the stability and degradation characteristics of this compound.
| Factor | Description |
| Thermal Stability | Moderate, with an estimated decomposition temperature around 200°C. |
| Chemical Stability | The dicyclohexylamine component can undergo oxidation. It can also react with strong acids and bases. |
| Long-Term Efficacy | Can provide effective corrosion protection for several years when incorporated into protective materials like modified polyethylene films. ipm.lviv.ua In tightly sealed systems, protection can last for a decade or more. researchcommons.org |
| Environmental Degradation | The dicyclohexylamine component is readily biodegradable and degrades quickly in the atmosphere via photolysis. oecd.org |
Influence of Contaminants and Synergistic Effects in Multi-Component Systems
The performance of this compound can be significantly influenced by the presence of other substances in a system, leading to either antagonistic or synergistic effects.
Influence of Contaminants: Contaminants on a metal surface, such as residual oxides, can alter the adsorption kinetics of the inhibitor, potentially reducing its effectiveness. Therefore, proper surface pre-treatment, like cleaning with ethanol (B145695) baths, is important to standardize the conditions for inhibitor adsorption. mdpi.com
In industrial applications, such as alkaline cleaning baths, the presence of contaminants can impact the protective properties of corrosion inhibitors. researchgate.net The specific nature of these contaminants and their interactions with this compound would determine the outcome.
Synergistic Effects: this compound can be used in combination with other corrosion inhibitors to achieve enhanced or broader protection. This is a common practice in formulating complex VCI mixtures. researchgate.net For instance, combining inhibitors with different vapor pressures can provide both rapid and long-lasting protection. google.com A high vapor pressure inhibitor acts quickly to saturate the environment, while a lower vapor pressure inhibitor provides sustained release over a longer period. google.com
The synergistic effect of a mixture of an azole, amine, nitrate, and benzoate has been shown to provide up to 90% inhibition for mild steel and copper in an SO₂ and NaCl environment. researchgate.net In another example, a synergistic effect was observed between cationic surfactants and hydrogen/bicarbonate peroxide in neutralizing biological agents, where the surfactant disrupts the cell membrane, allowing the peroxide to penetrate. google.com While not directly related to corrosion, this illustrates the principle of synergistic action between different chemical components.
The table below highlights the effects of contaminants and synergistic combinations on inhibitor performance.
| Factor | Influence on Performance | Example |
| Surface Contaminants | Can interfere with inhibitor adsorption, reducing efficacy. | Residual oxides on a metal surface can alter the adsorption kinetics of the inhibitor. |
| Multi-Component Inhibitor Systems | Can lead to synergistic effects, providing broader and more effective protection. researchgate.netgoogle.com | A mixture of an azole, amine, nitrate, and benzoate provided 90% inhibition for mild steel and copper. researchgate.net |
| Interaction with Other Additives | The compatibility with other system additives is a critical consideration in formulating protective systems. uv.mx | A patent describes combining inhibitors of high, intermediate, and low vapor pressures for both quick and long-lasting corrosion protection. google.com |
Emerging Research Frontiers and Unexplored Avenues for Dicyclohexylamine Benzoate
Development of Novel Dicyclohexylamine (B1670486) Benzoate (B1203000) Derivatives for Enhanced Performance
The development of novel derivatives of dicyclohexylamine benzoate is a burgeoning area of research, aimed at enhancing its inherent properties, particularly as a corrosion inhibitor. Scientists are exploring modifications to both the dicyclohexylamine and benzoate components of the molecule to create compounds with superior performance characteristics.
One promising approach involves the introduction of different functional groups to the cyclohexyl rings or the benzoate moiety. For instance, the synthesis of derivatives with increased hydrophobicity could lead to the formation of more robust and water-repellent protective films on metal surfaces. Conversely, the incorporation of additional polar groups might enhance the inhibitor's solubility in specific formulations or improve its adsorption onto the metal substrate.
Research has also focused on creating dicyclohexylamine salts of different carboxylic acids. While this compound is effective, derivatives such as dicyclohexylamine caprylate have shown potential as even more efficient inhibitors. researchgate.net The systematic study of a range of these salts would allow for a deeper understanding of the structure-activity relationship and the targeted design of inhibitors for specific applications and environments.
The following table outlines potential areas for derivative development and their expected impact on performance:
| Derivative Type | Modification Strategy | Potential Performance Enhancement |
| Modified Dicyclohexylamine | Introduction of alkyl or aryl groups to the cyclohexyl rings. | Increased hydrophobicity, improved film stability. |
| Substituted Benzoates | Addition of electron-donating or electron-withdrawing groups to the benzoate ring. | Altered electronic properties, enhanced adsorption characteristics. |
| Alternative Carboxylic Acid Salts | Replacement of benzoic acid with other organic acids (e.g., fatty acids, dicarboxylic acids). | Tailored solubility, improved performance in specific pH ranges. |
| Polymeric Derivatives | Incorporation of this compound moieties into a polymer backbone. | Long-lasting protection, potential for self-healing coatings. |
The synthesis of these new derivatives often involves established chemical reactions such as esterification, amidation, and nucleophilic substitution. smolecule.com The resulting compounds would then be subjected to rigorous performance testing, including electrochemical measurements and surface analysis techniques, to evaluate their effectiveness as corrosion inhibitors.
Integration into Smart Materials and Responsive Systems
The integration of this compound into smart materials and responsive systems represents a significant leap forward in materials science. These "intelligent" materials can sense changes in their environment and respond in a controlled and predictable manner. rsc.orgnih.gov this compound, with its inherent properties as a corrosion inhibitor, is a prime candidate for incorporation into such systems, particularly for applications requiring on-demand protection against corrosion.
One of the most promising areas is the development of self-healing coatings. In these systems, this compound could be encapsulated in micro- or nanocontainers dispersed within a polymer matrix. When the coating is damaged, for example by a scratch, the containers would rupture and release the inhibitor, which would then form a protective layer over the exposed metal surface, effectively "healing" the breach.
The table below summarizes potential smart material applications for this compound:
| Smart Material System | Mechanism of Action | Potential Application |
| Self-Healing Coatings | Encapsulation and release of this compound upon mechanical damage. | Protective coatings for automotive and aerospace components. |
| pH-Responsive Polymers | Release of the inhibitor in response to a decrease in pH. | Coatings for industrial equipment exposed to acidic environments. |
| Temperature-Responsive Gels | Change in swelling behavior with temperature, controlling the release of the inhibitor. | Protection of pipelines and storage tanks in variable climates. |
| Light-Responsive Films | Release of the inhibitor triggered by exposure to a specific wavelength of light. | Temporary protective coatings that can be removed on demand. |
The development of these smart materials requires a multidisciplinary approach, combining expertise in polymer chemistry, materials science, and corrosion engineering. The successful integration of this compound into these advanced systems could lead to a new generation of materials with unprecedented levels of performance and durability.
Advanced Characterization of Nanoscale Inhibitor Films
A deeper understanding of the protective mechanism of this compound at the molecular level is crucial for optimizing its performance. This requires the use of advanced surface characterization techniques capable of probing the nanoscale inhibitor films that form on metal surfaces. researchgate.net Techniques such as Atomic Force Microscopy (AFM) and X-ray Photoelectron Spectroscopy (XPS) are providing unprecedented insights into the structure, composition, and properties of these films. researchgate.netaalto.fi
AFM allows for the visualization of the metal surface with near-atomic resolution, revealing the morphology of the adsorbed inhibitor film. acs.org This can help to determine whether the film is a uniform monolayer or consists of discrete, multi-layered structures. AFM can also be used to measure the film thickness and its mechanical properties, such as hardness and adhesion, which are critical for its protective function. acs.org
XPS, on the other hand, provides detailed information about the chemical composition of the inhibitor film and its interaction with the metal substrate. researchgate.net By analyzing the core-level electron spectra, it is possible to identify the chemical states of the elements present and to understand the nature of the chemical bonds formed between the inhibitor and the metal surface. This can confirm whether the inhibition mechanism is based on physisorption, chemisorption, or a combination of both.
The following table details the information that can be obtained from these advanced characterization techniques:
| Technique | Information Obtained | Relevance to Corrosion Inhibition |
| Atomic Force Microscopy (AFM) | Surface topography, film thickness, mechanical properties (hardness, adhesion). | Understanding the physical barrier properties of the inhibitor film. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states, bonding information. | Elucidating the chemical interactions between the inhibitor and the metal surface. |
| Scanning Electrochemical Microscopy (SECM) | Localized electrochemical activity of the surface. | Identifying active sites for corrosion and assessing the effectiveness of the inhibitor in blocking them. |
| Neutron Reflectometry | Film thickness and structure at buried interfaces. | Characterizing the inhibitor film in situ, in the presence of an electrolyte. bts.gov |
By combining the data from these and other advanced techniques, a comprehensive picture of the nanoscale inhibitor film can be constructed. This knowledge is invaluable for the rational design of new and improved corrosion inhibitors based on this compound.
Sustainable Synthesis and Green Chemistry Approaches
In line with the growing emphasis on environmental sustainability, research is increasingly focused on developing "green" synthesis routes for this compound. mdpi.comkahedu.edu.in The principles of green chemistry aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency in chemical processes. kahedu.edu.inresearchgate.net
Traditional methods for synthesizing this compound often involve the use of volatile organic solvents and may require high temperatures and pressures, leading to significant energy consumption and the generation of waste products. smolecule.com Green chemistry approaches seek to address these issues by exploring alternative reaction conditions and catalyst systems.
One promising avenue is the use of solvent-free reactions or the replacement of conventional solvents with more environmentally benign alternatives, such as water or ionic liquids. rsc.orgresearchgate.net Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. mdpi.com
The development of highly selective and reusable catalysts is also a key aspect of green synthesis. mdpi.com Catalysts can enhance reaction rates and reduce the formation of byproducts, leading to higher yields and a cleaner reaction profile. The use of biocatalysts, such as enzymes, is also being explored as a sustainable alternative to traditional chemical catalysts.
The table below outlines some green chemistry approaches for the synthesis of this compound:
| Green Chemistry Approach | Description | Potential Benefits |
| Solvent-Free Synthesis | Conducting the reaction without a solvent, often by grinding the reactants together. researchgate.net | Reduced waste, simplified purification, lower environmental impact. rsc.org |
| Aqueous Synthesis | Using water as the reaction medium. mdpi.com | Non-toxic, non-flammable, readily available solvent. mdpi.com |
| Microwave-Assisted Synthesis | Using microwave irradiation to heat the reaction mixture. | Faster reaction rates, higher yields, reduced energy consumption. mdpi.com |
| Catalytic Synthesis | Employing a catalyst to facilitate the reaction. mdpi.com | Increased efficiency, improved selectivity, potential for catalyst recycling. researchgate.net |
| Biocatalysis | Using enzymes or whole-cell systems to catalyze the reaction. | High selectivity, mild reaction conditions, biodegradable catalysts. |
By adopting these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly, without compromising on product quality or yield.
Expanding Roles in Diverse Chemical and Material Technologies
While this compound is well-established as a corrosion inhibitor, its unique chemical properties suggest that it could find applications in a much broader range of chemical and material technologies. eschemy.com Researchers are beginning to explore these untapped avenues, with the aim of developing new and innovative applications for this versatile compound.
One area of interest is its potential use as a building block in the synthesis of more complex molecules and materials. The amine and benzoate functionalities of this compound can be readily modified through a variety of chemical reactions, making it a useful intermediate in organic synthesis. smolecule.com For example, it could be used in the preparation of novel pharmaceuticals, agrochemicals, or specialty polymers. smolecule.comgoogle.com
The compound's properties as a salt of a weak acid and a weak base also make it a candidate for applications in areas such as catalysis and pH regulation. Its ability to participate in acid-base reactions could be exploited in the design of novel catalytic systems or as a buffering agent in various formulations.
Furthermore, the hydrophobic nature of the dicyclohexyl groups combined with the aromatic character of the benzoate moiety could lead to interesting self-assembly behavior. This could be harnessed for the creation of structured materials, such as liquid crystals or organogels, with potential applications in electronics, optics, or drug delivery.
The following table highlights some potential new applications for this compound:
| Application Area | Potential Role of this compound | Key Properties |
| Organic Synthesis | Intermediate for the synthesis of pharmaceuticals, agrochemicals, and polymers. smolecule.comeschemy.com | Reactive amine and benzoate groups. smolecule.com |
| Catalysis | Component of novel catalytic systems. | Acid-base properties, potential for metal coordination. |
| pH Regulation | Buffering agent in various formulations. | Salt of a weak acid and a weak base. |
| Structured Materials | Building block for liquid crystals, organogels, or other self-assembled systems. | Amphiphilic character, potential for intermolecular interactions. |
| Polymer Additive | Antioxidant or vulcanization accelerator in rubber and plastics. smolecule.com | Chemical reactivity, thermal stability. |
The exploration of these new frontiers will require a combination of fundamental research and applied development. By thinking beyond its traditional role as a corrosion inhibitor, the full potential of this compound as a valuable chemical and material component can be unlocked.
Q & A
Q. What are the established synthetic pathways for dicyclohexylamine benzoate, and how do reaction conditions influence yield?
this compound is synthesized via the neutralization of dicyclohexylamine (DCHA) with benzoic acid. DCHA itself is typically produced by reacting equimolar amounts of cyclohexanone with cyclohexylamine or ammonia under catalytic conditions . Key variables affecting yield include solvent choice (polar aprotic solvents enhance reaction efficiency), temperature control (exothermic reactions require cooling to prevent side products), and stoichiometric precision. Purity can be optimized via recrystallization using ethanol-water mixtures. Researchers should validate synthesis success via FT-IR (amine salt formation at ~2500 cm⁻¹) and NMR (characteristic cyclohexyl and aromatic proton signals) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Dicyclohexylamine derivatives are classified as skin/eye irritants (GHS Category 2/2A) and respiratory hazards (H335). Mandatory precautions include:
- PPE : Nitrile gloves, sealed goggles, and lab coats to prevent dermal exposure .
- Ventilation : Use fume hoods for weighing or heating to avoid inhalation of vapors .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with dilute acetic acid before disposal .
- Storage : Keep in airtight containers away from acids to prevent exothermic neutralization .
Q. How does this compound function as a corrosion inhibitor, and what are its primary industrial applications?
As a vapor-phase corrosion inhibitor (VCI), this compound forms a protective film on metal surfaces by adsorbing via amine groups, blocking oxidative interactions. It is particularly effective for ferrous metals in closed environments (e.g., museum storage cabinets) under acidic atmospheres (e.g., acetic acid vapor). Efficacy is concentration-dependent, with optimal protection observed at ≥7 g/m³ in 0.1 mol·L⁻¹ acetic acid environments .
Advanced Research Questions
Q. How can researchers resolve contradictions in corrosion inhibition efficacy data across different experimental setups?
Discrepancies often arise from variations in:
- Environmental Conditions : Higher humidity or acidic vapor concentrations (e.g., >0.1 mol·L⁻¹ acetic acid) reduce inhibitor efficacy due to competitive adsorption .
- Metal Surface Pre-treatment : Residual oxides or contaminants alter adsorption kinetics. Standardize cleaning protocols (e.g., ultrasonic ethanol baths) .
- Analytical Methods : Resistometric measurements may overestimate protection compared to electrochemical impedance spectroscopy (EIS). Cross-validate with mass loss assays .
Q. What methodologies are recommended for assessing the environmental impact of this compound in aqueous systems?
- Biodegradation Studies : Use OECD 301B guidelines with activated sludge (initial concentration: 100 mg/L). DCHA derivatives show ~76.9% aerobic degradation over 14 days, but persistence increases in anaerobic conditions .
- Ecotoxicology : Conduct Daphnia magna acute toxicity assays (LC50) and algal growth inhibition tests (e.g., Pseudokirchneriella subcapitata) to evaluate aquatic toxicity. Current data gaps necessitate species-specific testing .
Q. How can advanced analytical techniques elucidate reaction mechanisms in this compound-mediated catalysis?
- Mass Spectrometry (MS) : Identify transient intermediates in Suzuki coupling reactions (e.g., palladium-DCHA complexes) using high-resolution LC-MS .
- X-ray Photoelectron Spectroscopy (XPS) : Characterize the inhibitor film composition on metal surfaces by analyzing N 1s and O 1s binding energies .
- DFT Calculations : Model adsorption energies and electron density profiles to predict inhibitor performance under varying pH and temperature .
Contradictory Data Analysis
Q. Why do studies report conflicting results on the genotoxicity of dicyclohexylamine derivatives?
Dicyclohexylamine nitrite, a related compound, is classified as an "equivocal tumorigenic agent" due to in situ nitrosamine formation under acidic conditions. However, this compound itself lacks direct genotoxicity evidence. Researchers must:
- Control pH : Avoid nitrosation by maintaining neutral conditions during storage .
- Monitor Byproducts : Use GC-MS to detect trace nitrosamines in aged samples .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
